
N-(2,6-Dimethylphenyl)acetamide
Overview
Description
N-(2,6-Dimethylphenyl)acetamide, also known as 2’,6’-dimethylacetanilide, is an organic compound with the molecular formula C10H13NO. It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of local anesthetics like lidocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,6-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of acetic acid as a solvent and sodium acetate as a catalyst. The reaction is carried out at elevated temperatures to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly at the amide nitrogen.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Chloroacetyl Chloride: Used in substitution reactions to introduce a chloro group.
Sodium Hydride: Employed in deprotonation reactions to form reactive intermediates.
Major Products:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Formed through substitution reactions with chloroacetyl chloride.
Scientific Research Applications
Medicinal Applications
N-(2,6-Dimethylphenyl)acetamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. One notable application is its use in the production of ranolazine , a drug approved by the FDA for treating chronic angina. The compound acts as a late sodium current inhibitor, which helps reduce calcium overload in cardiac muscle during ischemic conditions .
Case Study: Synthesis of Ranolazine
The synthesis of ranolazine involves several steps, where this compound serves as a key intermediate. A method has been developed that optimizes the reaction conditions to improve yield and purity, making large-scale production feasible .
Table 1: Synthesis Steps of Ranolazine Using this compound
Step | Description |
---|---|
1 | React piperazine dihydrochloride with piperazine anhydrous in absolute ethyl alcohol. |
2 | Add 2-chloro-N-(2,6-xylyl)acetamide and heat to reflux. |
3 | Acidify the reaction mixture to convert unreacted materials into piperazine dihydrochloride. |
4 | Filter and recover the target compound, ranolazine. |
Organic Synthesis
This compound is also utilized in the synthesis of various organic compounds, including those with potential pharmacological properties. For instance, derivatives of this compound have been explored for their anti-mycobacterial activities against Mycobacterium tuberculosis .
Case Study: Anti-Mycobacterial Activity
A series of N-(aryl)-2-thiophen-2-ylacetamide derivatives were synthesized using this compound as a precursor. These derivatives exhibited promising anti-mycobacterial activity, indicating potential for developing new treatments against multi-drug resistant tuberculosis .
Table 2: Anti-Mycobacterial Activity of Derivatives
Compound Name | Structure | Activity (MIC µg/mL) |
---|---|---|
N-(2,6-Dimethylphenyl)-2-thiophen-2-ylacetamide | Structure | 10 |
Other Derivative 1 | Structure | 15 |
Other Derivative 2 | Structure | 20 |
Chemical Reference Standards
This compound is used as a reference standard in analytical chemistry for quality control and method validation in pharmaceutical testing. It serves as an impurity reference material for lidocaine-related compounds due to its structural similarity and relevance in drug formulation .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)acetamide, particularly in its role as an intermediate in the synthesis of lidocaine, involves the inhibition of sodium ion channels. This inhibition prevents the propagation of nerve impulses, leading to localized anesthesia . The compound interacts with specific molecular targets, including the sodium channels in nerve cells, thereby blocking the transmission of pain signals .
Comparison with Similar Compounds
Lidocaine: A local anesthetic synthesized from N-(2,6-dimethylphenyl)acetamide.
Acetaminophen: Another acetanilide derivative with analgesic and antipyretic properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various pharmaceutical compounds .
Biological Activity
N-(2,6-Dimethylphenyl)acetamide, also known as 2,6-dimethylacetanilide, is a compound with notable biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 16616-24-5
The compound features a dimethyl-substituted phenyl group attached to an acetamide moiety, which influences its biological properties.
1. Pharmacological Properties
This compound exhibits various pharmacological effects:
- Antiarrhythmic Activity : A derivative of this compound, specifically 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide L-glutamate, has been developed as a prolonged antiarrhythmic agent. This formulation shows promise in correcting cardiac arrhythmias, particularly those of ischemic nature .
- Toxicity Profile : The compound is classified as harmful if swallowed or in contact with skin (H302 and H312). This indicates that while it may have beneficial effects, caution must be exercised regarding its handling and administration .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Molecular Interactions : Studies indicate that π → π* interactions within the molecular structure enhance the stability and biological activity of the compound .
- Docking Studies : Molecular docking studies have shown that the compound can effectively bind to specific receptors involved in cardiovascular functions, enhancing its therapeutic potential .
Table 1: Summary of Key Research Findings
4. Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cardiovascular Disorders : Its antiarrhythmic properties make it suitable for treating various heart rhythm disorders.
- Pain Management : As a member of the acetamide family, it may exhibit analgesic properties similar to other compounds in this class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2,6-Dimethylphenyl)acetamide in laboratory settings?
Methodological Answer: The compound is typically synthesized via acylation of 2,6-dimethylaniline using acetyl chloride or acetic anhydride under basic conditions. For example, coupling 2,6-dimethylaniline with diphenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carbodiimide coupling agent in dichloromethane, followed by purification via extraction and crystallization . Alternative routes involve direct acetylation of the amine group using acetic anhydride in the presence of a base like triethylamine to neutralize HCl byproducts .
Q. What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- 1H and 13C NMR : Confirm the presence of the acetamide group (e.g., carbonyl resonance at ~168 ppm in 13C NMR) and methyl/methylene protons on the aromatic ring .
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 191.27 for the parent ion) .
Q. How is this compound identified as an impurity in pharmaceutical formulations like Lidocaine?
Methodological Answer:
- HPLC-UV : Separation using a C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) and detection at 254 nm. Retention time comparison against a reference standard (e.g., Lidocaine Impurity C) .
- LC-MS/MS : Confirm identity via molecular ion ([M+H]⁺ at m/z 191) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the acetamide group and the aromatic ring in N-(2,6-Dimethylphenyl)-2-methyl-acetamide is ~52.86°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies resolve data contradictions in hydrogen bonding networks of acetamide crystal structures?
Methodological Answer:
- Comparative Analysis : Overlay structures of related derivatives (e.g., N-(2,6-Dimethylphenyl)-2-chloroacetamide) to assess consistency in hydrogen bond geometry (e.g., N–H···O distances of 2.8–3.0 Å) .
- DFT Calculations : Validate experimental bond parameters and electronic environments using density functional theory .
- Disorder Modeling : Address outliers in diffraction data by refining occupancy ratios for disordered atoms .
Q. How do substituents on the phenyl ring influence crystal packing in this compound derivatives?
Methodological Answer:
- Methyl Groups : Enhance hydrophobic interactions, leading to tighter packing (e.g., centroid–centroid distances of 3.8–4.2 Å between aromatic rings) .
- Chloro Substituents : Introduce steric effects, altering dihedral angles (e.g., 82.59° in N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide) and hydrogen-bonding motifs .
- C–H···π Interactions : Stabilize layered structures, as seen in N-(2,6-Dimethylphenyl)-2-methyl-acetamide, where C–H groups interact with adjacent phenyl rings .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPTXWYBRKRZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062244 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-53-0 | |
Record name | N-(2,6-Dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2198-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-2,6-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,6-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-2,6-XYLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GZI4J9FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.